molecular formula C21H20N6O2S B2780219 N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide CAS No. 895118-40-8

N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide

Cat. No.: B2780219
CAS No.: 895118-40-8
M. Wt: 420.49
InChI Key: VRMUVYGBXCMNOW-UHFFFAOYSA-N
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Description

N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a useful research compound. Its molecular formula is C21H20N6O2S and its molecular weight is 420.49. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

Research on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base demonstrates the potential of such compounds in photodynamic therapy (PDT) for cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of these compounds make them suitable as Type II photosensitizers, indicating a possible application area for similar thiadiazole derivatives in treating cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

The synthesis and antimicrobial screening of derivatives incorporating the thiazole ring have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests that compounds with a 1,2,4-thiadiazol structure could be valuable in developing new therapeutic agents for bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Antiproliferative Properties

Schiff bases derived from 1,3,4-thiadiazole compounds have been investigated for their biological activities, including DNA protective ability and antimicrobial activity. Some compounds demonstrated strong antimicrobial action and cytotoxicity against cancer cell lines, suggesting potential use in chemotherapy and as a basis for further drug development targeting cancer (Gür et al., 2020).

Molecular Interactions Study

The molecular structure and interactions of compounds like N-3-hydroxyphenyl-4-methoxybenzamide have been explored, revealing the importance of intermolecular interactions in determining molecular geometry. Such studies contribute to our understanding of how similar compounds might interact in biological systems or material contexts (Karabulut et al., 2014).

Properties

IUPAC Name

N-[3-[1-(2,3-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-12-7-5-10-17(13(12)2)27-14(3)18(24-26-27)19-22-21(30-25-19)23-20(28)15-8-6-9-16(11-15)29-4/h5-11H,1-4H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMUVYGBXCMNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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